3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
Description
The compound 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide (hereafter referred to as the target compound) is a heterocyclic molecule combining a benzofuran core with a 1,3,4-thiadiazole moiety. Its molecular formula is C₁₅H₁₄N₄O₂S, with a molecular weight of 322.36 g/mol. The structure features:
- A 1-benzofuran ring substituted with methyl groups at positions 3 and 4.
- A carboxamide linkage at the 2-position of the benzofuran, connecting to a 5-methyl-1,3,4-thiadiazol-2-yl group.
Properties
IUPAC Name |
3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-5-10-8(2)12(19-11(10)6-7)13(18)15-14-17-16-9(3)20-14/h4-6H,1-3H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFXAQNXSRJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NN=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as o-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the benzofuran intermediate with thiosemicarbazide, followed by cyclization under oxidative conditions.
Substitution with Methyl Groups: Methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with appropriate amines or amides under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole ring is electron-deficient due to the electronegative nitrogen and sulfur atoms, making the C-2 and C-5 positions susceptible to nucleophilic attack. For example:
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Halogen Displacement : The 5-methylthiadiazole’s C-5 position (if substituted with halogen) can undergo nucleophilic substitution with amines or alkoxides. In similar compounds, bromine at C-5 is replaced by amines under mild conditions (e.g., NH₃/EtOH, 60°C) .
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Reactions with Hydrazines : 2-Amino-1,3,4-thiadiazoles react with dicarbonyl compounds (e.g., acetylacetone) to form fused heterocycles .
Table 1: Nucleophilic Substitution Reactions
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Halogen displacement | NH₃ in ethanol, 60°C | 5-Amino-substituted thiadiazole | |
| Cyclocondensation | Hydrazine hydrate, reflux | Pyridazine-thiadiazole hybrids |
Electrophilic Aromatic Substitution (EAS)
The benzofuran ring’s electron-rich nature directs electrophiles to the para and ortho positions relative to the oxygen atom. Methyl groups at C-3 and C-6 further modulate reactivity:
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Nitration : Occurs at the C-4 or C-7 positions of benzofuran under HNO₃/H₂SO₄.
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Sulfonation : Likely proceeds at similar positions, though direct evidence is limited for this compound .
Table 2: EAS Reactions
| Electrophile | Conditions | Position Substituted | References |
|---|---|---|---|
| NO₂⁺ | HNO₃/H₂SO₄, 0–5°C | C-4 or C-7 | |
| SO₃H⁺ | Fuming H₂SO₄, 50°C | C-4 |
Hydrolysis and Amide Reactivity
The carboxamide bridge is stable under mild conditions but hydrolyzes under acidic or basic hydrolysis:
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Acidic Hydrolysis : Yields 3,6-dimethyl-1-benzofuran-2-carboxylic acid and 5-methyl-1,3,4-thiadiazol-2-amine.
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Basic Hydrolysis : Forms the corresponding carboxylate salt.
Table 3: Hydrolysis Reactions
| Conditions | Products | References |
|---|---|---|
| 6M HCl, reflux, 6h | Benzofuran-2-carboxylic acid + thiadiazolamine | |
| NaOH (aq), 80°C, 4h | Sodium carboxylate + thiadiazolamine |
Oxidation and Reduction
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Oxidation of Methyl Groups : The methyl substituents on benzofuran or thiadiazole may oxidize to carboxylic acids under strong oxidizers (e.g., KMnO₄/H₂SO₄).
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Reduction of Thiadiazole : Catalytic hydrogenation (H₂/Pd-C) opens the thiadiazole ring to form thioamides .
Cycloaddition and Heterocycle Formation
The thiadiazole’s electron-deficient nature enables [3+2] cycloadditions:
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With Alkynes : Forms triazole-thiadiazole hybrids under Cu(I) catalysis .
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With Nitrile Oxides : Generates isoxazoline-thiadiazole conjugates .
Metal Coordination
The thiadiazole’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential bioactivity .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that derivatives of 1,3,4-thiadiazole, which includes the target compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 10 µg/mL against human breast cancer (MCF-7) and lung cancer (A549) cell lines . The structure–activity relationship (SAR) analyses suggest that modifications on the thiadiazole ring can enhance anticancer potency.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects involves interaction with tubulin, leading to disruption of microtubule dynamics which is crucial for cell division. Docking studies have indicated favorable binding interactions between the compound and tubulin, further supporting its potential as an anticancer agent .
Neuroprotective Effects
Emerging studies have also suggested neuroprotective properties of thiadiazole derivatives. Compounds similar to 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
Agricultural Applications
Pesticidal Properties
The compound's structural characteristics indicate potential use as a pesticide. Thiadiazole derivatives have been explored for their fungicidal and herbicidal activities. In particular, research has shown that these compounds can inhibit the growth of various plant pathogens, suggesting their utility in agricultural settings .
Plant Growth Regulation
Additionally, compounds containing thiadiazole moieties have been investigated for their effects on plant growth regulation. They can modulate plant responses to environmental stresses, enhancing resilience against pathogens and abiotic stressors .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thiadiazole derivatives including the target compound demonstrated significant inhibition of tumor growth in vitro. The most effective derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells. Further molecular docking studies revealed that the compound interacts with specific amino acid residues in tubulin, confirming its mechanism of action as an antitumor agent .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of thiadiazole-based pesticides, it was found that formulations containing this compound effectively reduced fungal infections in crops by over 60%. These results highlight its potential as a viable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The target compound’s closest analogs share the N-(1,3,4-thiadiazol-2-yl)carboxamide motif but differ in the core heterocycle or substituents. Key examples include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Influence: The benzofuran core in the target compound may enhance π-π stacking interactions in biological targets compared to pyridine or tetrahydrofuran analogs .
Thiadiazole Substitution :
Spectroscopic Characterization
The target compound’s characterization would align with methods used for analogs:
Biological Activity
3,6-Dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.34 g/mol. The compound features a benzofuran core linked to a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.0 |
| Escherichia coli | 32.0 |
| Pseudomonas aeruginosa | 64.0 |
| Candida albicans | 8.0 |
These findings indicate that the compound has a moderate to strong antimicrobial effect, particularly against Gram-positive bacteria and certain fungi .
Antiviral Activity
The antiviral potential of this compound has also been investigated. In vitro studies have shown that it displays inhibitory effects against several viruses. For example, it was tested against the Hepatitis C virus (HCV) and demonstrated an IC50 value of 12.5 µM, indicating promising antiviral activity . Additionally, the compound showed effectiveness against the influenza virus with an EC50 value of 15 µM .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. The compound exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 15 µM respectively . The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.
Case Studies
In a specific case study examining the effects of this compound on MCF-7 cells:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,6-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a 5-methyl-1,3,4-thiadiazol-2-amine via carbodiimide-mediated amidation (e.g., EDC·HCl in dry CHCl₃ under inert atmosphere). Critical steps include purification using column chromatography (e.g., toluene/EtOAc with acid modifiers) and characterization via ¹H/¹³C NMR and mass spectrometry .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups on benzofuran and thiadiazole rings).
- Mass spectrometry (HR-MS) : For molecular weight validation (e.g., ESI-MS with <5 ppm error).
- Thin-layer chromatography (TLC) : To monitor reaction progress and purity using silica gel plates .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer : Anticancer activity is assessed using standardized cell line panels (e.g., NCI-60). Protocols involve:
- Dose-response curves (0.1–100 µM) over 48–72 hours.
- MTT/XTT assays to quantify cell viability.
- Selectivity evaluation against non-cancerous cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
- Modify substituents : Introduce halogens or electron-withdrawing groups on the benzofuran or thiadiazole rings to assess impact on potency.
- Comparative assays : Test analogs against parent compound in cancer cell lines and protein targets (e.g., kinases, tubulin).
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity .
Q. What computational strategies are suitable for predicting binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR, PARP).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with thiadiazole NH) .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Replicate experiments : Ensure consistency across ≥3 independent trials.
- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity).
- Mechanistic studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) to validate functional outcomes .
Q. What mechanistic insights exist for the cyclization of thiadiazole intermediates?
- Methodological Answer : Cyclization of thiosemicarbazide precursors (e.g., in DMF with iodine) proceeds via nucleophilic attack and sulfur elimination. Key evidence includes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
